(R)-4-Benzyloxy-1,3-butanediol
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Overview
Description
®-4-Benzyloxy-1,3-butanediol is an organic compound that features a benzyloxy group attached to a butanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyloxy-1,3-butanediol typically involves the protection of the hydroxyl groups followed by the introduction of the benzyloxy group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyloxy ether. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of ®-4-Benzyloxy-1,3-butanediol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography or crystallization.
Types of Reactions:
Oxidation: ®-4-Benzyloxy-1,3-butanediol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form simpler alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 1,3-Butanediol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry: ®-4-Benzyloxy-1,3-butanediol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as increased flexibility or durability.
Mechanism of Action
The mechanism of action of ®-4-Benzyloxy-1,3-butanediol largely depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
(S)-4-Benzyloxy-1,3-butanediol: The enantiomer of ®-4-Benzyloxy-1,3-butanediol, which may have different biological activities.
4-Benzyloxy-2-butanol: A structurally similar compound with a different substitution pattern.
1,4-Dibenzyloxybutane: Another related compound with two benzyloxy groups.
Uniqueness: ®-4-Benzyloxy-1,3-butanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems. Its ability to act as a versatile intermediate in various synthetic pathways makes it a valuable compound in research and industry.
Properties
IUPAC Name |
(3R)-4-phenylmethoxybutane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBUAFZGGHYAO-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453424 |
Source
|
Record name | (R)-4-Benzyloxy-1,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81096-93-7 |
Source
|
Record name | (R)-4-Benzyloxy-1,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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